[(Furan-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[(Furan-2-ylmethyl)-amino]-acetic acid is an organic compound that features a furan ring attached to an amino acetic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom
Scientific Research Applications
[(Furan-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Used in the production of polymers and materials with specific properties.
Safety and Hazards
Future Directions
The future directions for “2-((Furan-2-ylmethyl)amino)acetic acid” and similar compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Furan-2-ylmethyl)-amino]-acetic acid typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using microwave-assisted synthesis to enhance the reaction rate and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[(Furan-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form furan-2-ylmethylamine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of [(Furan-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of [(Furan-2-ylmethyl)-amino]-acetic acid.
Furan-2-ylmethylamine: A reduced form of the compound.
Furan-2,5-dicarboxylic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the furan ring and the amino acetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZKVFBYRLVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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